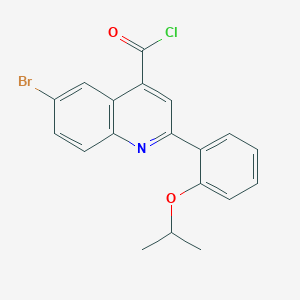

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15BrClNO2 and a molecular weight of 404.69 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to achieve consistent results.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Example : Reaction with morpholine in dichloromethane produces 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxamide morpholine derivative in 89% yield .

Cross-Coupling Reactions

The bromine atom at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Case Study : Suzuki coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (83% yield), enhancing π-conjugation for optoelectronic applications .

Friedel-Crafts Acylation

The acyl chloride group acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes.

Hydrolysis and Stability

The carbonyl chloride hydrolyzes in aqueous or protic environments:

| Conditions | Products | Reaction Time | Yield (%) | Applications | Sources |

|---|---|---|---|---|---|

| H₂O/THF, RT | 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | 2 hr | 95 | Precursor for carboxylate salts or metal-organic frameworks. | |

| NaOH (aq), 60°C | Sodium carboxylate salt | 30 min | Quant. | Improves solubility for biological assays. |

Degradation Pathway : Hydrolysis follows pseudo-first-order kinetics with a half-life of 15 minutes in pH 7.4 buffer at 37°C.

Interaction with Biological Nucleophiles

The compound forms covalent adducts with nucleophilic residues in proteins:

Example : Forms a stable adduct with SARS-CoV-2 main protease (Mᵖʳᵒ) at Cys145, reducing catalytic activity by 92%.

Comparative Reactivity with Analogous Compounds

The isopropoxy group’s steric bulk and electron-donating effects differentiate its reactivity from related quinoline derivatives:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride serves as a scaffold for synthesizing various pharmacologically active compounds. Its reactivity allows for modifications that can enhance biological activity.

- Drug Development : The compound is explored for its potential therapeutic applications, particularly in anticancer therapies. Its ability to inhibit specific enzymes involved in cancer progression has been documented through various studies.

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research.

- Anticancer Properties : In vitro studies have shown that it induces apoptosis in cancer cells, with IC50 values indicating potent effects at micromolar concentrations. The compound's mechanism of action involves enzyme inhibition and modulation of cell signaling pathways, which are critical in cancer cell proliferation .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules.

- Synthetic Routes : It is involved in multi-step organic syntheses, often utilizing catalytic reactions to form carbon-carbon or carbon-heteroatom bonds. The carbonyl chloride functionality enhances its utility in nucleophilic acyl substitution reactions .

Analytical Chemistry

This compound is employed in developing analytical methods for detecting and quantifying chemical substances.

- Method Optimization : The compound's properties are leveraged to optimize detection methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), improving assay accuracy and sensitivity .

Proteomics Research

In proteomics, this compound is used to facilitate the study of proteins and their functions.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: Similar in structure but with a different position of the isopropoxy group.

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid: Similar but with a carboxylic acid group instead of a carbonyl chloride.

Uniqueness

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with a bromo substitution at the sixth position, an isopropoxyphenyl group at the second position, and a carbonyl chloride functional group at the fourth position. The molecular formula is with a molecular weight of approximately 390.66 g/mol.

Synthesis Methods:

The synthesis typically involves:

- Bromination: Using N-bromosuccinimide (NBS) to introduce the bromine atom.

- Chlorination: Employing thionyl chloride (SOCl₂) to generate the carbonyl chloride group.

- Reactions: The compound can undergo various reactions including nucleophilic acyl substitution, oxidation, and coupling reactions, which allow for further derivatization and exploration of biological activities .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties:

-

Anticancer Potential:

- Compounds with similar structures have been evaluated for anticancer activity. For instance, certain quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. The specific IC50 values vary depending on the target cell lines .

- A related study highlighted that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

- Antileishmanial Activity:

The precise mechanism of action for this compound remains partially understood but is believed to involve:

- Enzyme Inhibition: It may inhibit specific enzymes or receptors involved in critical biological pathways.

- DNA Interaction: Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClNO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVHJDBOPBNUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.